molecular formula C13H18FNO B4518293 N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide

N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B4518293
M. Wt: 223.29 g/mol
InChI Key: XINZZXUOSBKXGD-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.137242360 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticide Development

One of the applications of compounds related to N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide is in the development of novel insecticides. For instance, Flubendiamide is highlighted for its unique chemical structure and effectiveness against lepidopterous pests, including resistant strains, due to its novel mode of action. This compound is distinguished by its safety for non-target organisms and its suitability for integrated pest management programs, underscoring a significant advancement in agricultural pest control technologies (Tohnishi et al., 2005).

Advanced Material Synthesis

The synthesis of polymers and advanced materials also benefits from the chemical properties of similar compounds. For example, the stereospecific anionic polymerization of N,N-dialkylacrylamides demonstrates the potential for creating materials with specific configurations and properties, which can be applied in various technological and medical fields (Kobayashi et al., 1999).

Molecular Probes and Sensors

Another area of application is in the development of molecular probes and sensors. Compounds with similar structures have been used to create fluorescent chemosensors for metal ions, offering a powerful tool for detecting and quantifying specific substances in environmental and biological samples. For instance, a chemosensor based on a quinoline moiety has shown remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, demonstrating the compound's potential in environmental monitoring and bioimaging applications (Kim et al., 2016).

Polymerization Catalysts

The compound and its analogs have also been explored as catalysts in polymerization processes, offering a pathway to synthesize polymers with unique properties. Research into nickel-based precursors for ethylene polymerization presents a method for producing polyethylene with low degrees of branching and narrow polydispersity, indicating significant advancements in polymer science and engineering (Du et al., 2015).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-9(15-12(16)13(2,3)4)10-5-7-11(14)8-6-10/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZZXUOSBKXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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